molecular formula C17H12FN3 B1404221 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile CAS No. 1093307-32-4

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Cat. No. B1404221
CAS RN: 1093307-32-4
M. Wt: 277.29 g/mol
InChI Key: DMNDWMQCINFCPI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile” would depend on the specific conditions and reagents used . Without specific information, it’s difficult to provide a detailed analysis.

Scientific Research Applications

Optical Properties and Synthesis

A study discussed the synthesis and optical properties of derivatives similar to 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile. These compounds, including derivatives with pyrazole moieties, were analyzed for their UV-vis absorption and fluorescence characteristics, showing varied absorption maxima influenced by substituents in the pyrazole and benzene moieties (Jiang et al., 2012).

Antimicrobial Activity

Another research synthesized derivatives with pyrazole and carbonitrile components, similar to the chemical , and evaluated their antimicrobial properties. These compounds showed significant activity against various bacterial strains, indicating their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Synthesis of Fluorine-Containing Derivatives

A study focused on the synthesis of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which share structural similarities with this compound. These compounds were evaluated for their antibacterial and antifungal activities (Gadakh et al., 2010).

Potential Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound of interest, indicated their potential as novel antipsychotic agents. These compounds showed promising activity in behavioral animal tests and did not interact with dopamine receptors, unlike traditional antipsychotics (Wise et al., 1987).

Novel Synthetic Approaches

A study explored new synthetic approaches for pyrazole-4-carbonitrile derivatives, which are relevant to the synthesis of compounds like this compound. This research provided insights into the chemical reactions and pathways for creating such compounds (Ali et al., 2016).

Safety and Hazards

The safety and hazards associated with “5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile” would depend on its specific properties . Without specific information, it’s difficult to provide a detailed analysis.

properties

IUPAC Name

5-(1-benzylpyrazol-4-yl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c18-17-7-6-14(8-15(17)9-19)16-10-20-21(12-16)11-13-4-2-1-3-5-13/h1-8,10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDWMQCINFCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-2-fluorobenzonitrile (484 mg, 2.42 mmol), 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (736 mg, 2.59 mmol), dichlorobis(triphenylphosphine)palladium(II) (174 mg, 0.248 mmol), and potassium carbonate (1.36 g, 9.84 mmol) were combined in a sealed vial with dioxane (10 mL) and water (1 mL) under an inert atmosphere of nitrogen, and the mixture was heated to 110° C. overnight. The mixture was diluted with methylene chloride and washed with water. The organic layer was absorbed on silica gel and purified by silica gel chromatography eluting with a gradient of 10-50% ethyl acetate in hexanes to afford the title compound. MS (ESI+) m/z 290.0 (M+H)+.
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
736 mg
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
174 mg
Type
catalyst
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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